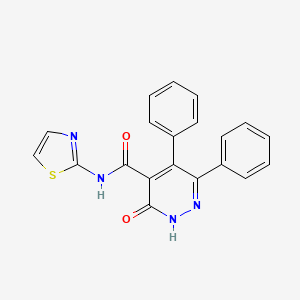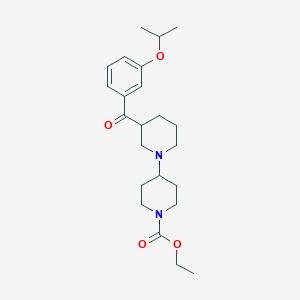![molecular formula C22H23ClN2OS B4876164 N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a member of the thiazole family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
CPP works by binding to the NMDA receptor and blocking its activity. This receptor is involved in the regulation of synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By blocking the NMDA receptor, CPP can affect learning and memory processes, as well as other neural processes that are involved in the development of psychiatric and neurological disorders.
Biochemical and Physiological Effects:
CPP has been found to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, CPP has also been found to affect the activity of other neurotransmitter systems, such as the dopamine and serotonin systems. These effects can lead to changes in behavior, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP is its specificity for the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, CPP also has some limitations, such as its potential toxicity and the fact that it may not accurately reflect the activity of the NMDA receptor in vivo.
Direcciones Futuras
There are a number of potential future directions for research on CPP. One area of interest is in the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a range of neurological and psychiatric disorders. Another area of interest is in the development of new methods for studying the activity of the NMDA receptor in vivo, which could help to improve our understanding of the role of this receptor in normal and pathological brain function. Finally, there is also potential for further research on the biochemical and physiological effects of CPP, which could help to shed light on the mechanisms underlying its activity.
Métodos De Síntesis
CPP can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with propylamine to form 4-chloro-3-nitrobenzylpropylamine. This intermediate is then reacted with thioamide to form CPP.
Aplicaciones Científicas De Investigación
CPP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where CPP has been shown to block the activity of the NMDA receptor, which is involved in learning and memory processes. CPP has also been studied for its potential use in cancer research, where it has been found to inhibit the activity of certain enzymes that are involved in tumor growth.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-4-6-19-21(16-9-11-17(23)12-10-16)24-22(27-19)25(20(26)5-2)18-13-7-15(3)8-14-18/h7-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOIECDJLPWROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C)C(=O)CC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)

![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)

![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)

![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)

![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)


![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)
